molecular formula C48H78O18 B1207950 Astrasieversianin XI CAS No. 101843-86-1

Astrasieversianin XI

Cat. No.: B1207950
CAS No.: 101843-86-1
M. Wt: 943.1 g/mol
InChI Key: ANUFIKIFSCIVQK-YUGLHUJHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astrasieversianin XI is a cycloartane-type triterpenoid glycoside isolated from plants of the Astragalus genus (Fabaceae family), notably Astragalus depressus L. . It belongs to the astrasieversianin series, a group of bioactive saponins characterized by a 30-norcycloartane skeleton substituted with hydroxyl, acetyl, and sugar moieties. The compound is identified through spectroscopic methods such as 1D/2D NMR and ESI mass spectrometry, with its structure confirmed by comparison to literature data .

Properties

CAS No.

101843-86-1

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4-hydroxy-6-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C48H78O18/c1-21-30(52)33(55)35(57)40(61-21)65-36-32(54)26(62-22(2)49)19-60-41(36)64-28-11-13-48-20-47(48)15-14-44(7)37(46(9)12-10-29(66-46)43(5,6)58)23(50)17-45(44,8)27(47)16-25(38(48)42(28,3)4)63-39-34(56)31(53)24(51)18-59-39/h21,23-41,50-58H,10-20H2,1-9H3/t21-,23+,24+,25+,26+,27?,28?,29-,30-,31-,32-,33+,34+,35+,36+,37-,38?,39-,40-,41-,44+,45-,46+,47?,48+/m0/s1

InChI Key

ANUFIKIFSCIVQK-YUGLHUJHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(CO8)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)OC(=O)C)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CC[C@]45CC46CC[C@@]7([C@H]([C@@H](C[C@]7(C6C[C@H](C5C3(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O)[C@]9(CC[C@H](O9)C(C)(C)O)C)C)OC(=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(CO8)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)OC(=O)C)O)O)O)O

Synonyms

ASN-XI
astrasieversianin XI

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Plant Reference
This compound Not explicitly reported* ~869.06 (inferred)** Cycloartane core with glycosylation at C-3/C-16 Astragalus depressus
Astrasieversianin IV C45H72O16 869.06 Acetylated cycloartane with β-D-xylopyranose Astragalus depressus
Astrasieversianin VII C47H76O17 913.11 Cycloartane with additional hydroxylation Astragalus spp.
Cyclosieversioside D C45H74O16 871.08 Analogous to Astrasieversianin VII Astragalus spp.
Astrasieversianin IX C47H78O17 915.13 Methylation at C-25 Astragalus spp.
Astrasieversianin XIV C46H74O16 883.08 Dehydroxylation at C-24 Astragalus depressus

Notes:

  • *The molecular formula of this compound is inferred from structurally similar compounds (e.g., Astrasieversianin IV, C45H72O16) .
  • **Molecular weight is estimated based on analogs like Astrasieversianin IV .

Key Structural Differences

Glycosylation Patterns :

  • This compound and IV both feature glycosylation at the C-3 position, but XI lacks the acetyl group present in IV, as evidenced by FTIR and NMR data .
  • Astrasieversianin XIV shows reduced hydroxylation compared to XI, impacting its solubility and bioactivity .

Functional Group Variations :

  • Astrasieversianin IX contains a methyl group at C-25, absent in XI, which may enhance its membrane permeability .
  • Cyclosieversioside D (Astrasieversianin VII) has an additional hydroxyl group at C-16, altering its hydrogen-bonding capacity .

Pharmacological Implications

The absence of acetyl groups in XI may reduce its metabolic stability compared to IV .

Analytical Challenges and Methodologies

The characterization of astrasieversianins relies on advanced techniques:

  • FTIR and NMR: Used to differentiate acetylated (IV) vs. non-acetylated (XI) forms .
  • ESI-MS : Critical for determining molecular weights and glycosylation patterns .
  • Chromatography : HPLC and TLC methods are essential for isolating these compounds due to their structural similarity .

Q & A

Basic Research Questions

Q. What chromatographic techniques are recommended for isolating Astrasieversianin XI from natural sources, and how can their efficacy be validated?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with reverse-phase columns for preliminary separation, guided by bioactivity tracking. Validate purity at each step using thin-layer chromatography (TLC) and spectroscopic techniques (e.g., UV-Vis). Include comparative retention times and spiking experiments with known standards to confirm identity .

Q. How can researchers determine the purity and structural identity of this compound post-isolation?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation with high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Cross-validate results against published spectral databases or synthetic analogs. X-ray crystallography is recommended for absolute configuration determination if crystals are obtainable .

Q. What in vitro assays are suitable for the initial bioactivity screening of this compound?

  • Methodological Answer : Prioritize cell-based assays (e.g., cytotoxicity using MTT or resazurin assays) and enzyme inhibition studies (e.g., kinase or protease activity assays). Include positive/negative controls and dose-response curves. Validate results across at least two independent replicates to minimize false positives .

Q. How should stability studies for this compound be designed to ensure reproducibility in biological assays?

  • Methodological Answer : Conduct accelerated stability tests under varying pH, temperature, and light conditions. Monitor degradation via HPLC-UV or LC-MS at fixed intervals. Use kinetic modeling to predict shelf-life and establish storage protocols (e.g., -80°C in inert atmospheres) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological activities of this compound across studies?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., cell lines, solvent controls). Employ orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) to cross-validate bioactivity. Perform meta-analyses of existing data to identify confounding variables (e.g., impurity profiles, assay sensitivity) .

Q. How can researchers elucidate the biosynthetic pathway of this compound using genomic and metabolomic approaches?

  • Methodological Answer : Combine genome mining of the host organism (e.g., transcriptome sequencing) with stable isotope labeling (¹³C/²H) to track precursor incorporation. Validate candidate biosynthetic gene clusters via heterologous expression in model systems (e.g., E. coli or yeast) .

Q. What methodologies are recommended for studying the interaction between this compound and its cellular targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Complement with molecular docking simulations and CRISPR-Cas9-mediated gene knockout studies to confirm target specificity .

Q. How can synthetic routes for this compound be optimized to enable structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply retrosynthetic analysis to identify modular intermediates. Optimize reaction conditions (e.g., catalysts, solvents) using design of experiments (DoE) frameworks. Validate synthetic analogs via comparative bioactivity profiling and computational ADMET (absorption, distribution, metabolism, excretion, toxicity) modeling .

Data Analysis and Reporting Guidelines

  • Contradiction Resolution : Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability between datasets. Report raw data alongside processed results in supplementary materials to allow independent verification .
  • Reproducibility : Follow the Beilstein Journal’s guidelines for experimental detail: include step-by-step protocols, instrument parameters, and raw spectral data in supporting information .
  • Ethical Data Use : Adhere to primary literature citation standards and avoid over-reliance on secondary sources when referencing prior work on this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.